4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
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Overview
Description
4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a trifluoromethyl group and a carbaldehyde group in the structure of this compound makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of the thiophene ring. For example, the introduction of the trifluoromethyl group can be achieved through the reaction of thiophene with trifluoromethyl iodide in the presence of a base. The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of thiophene with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: 4-Methyl-5-(trifluoromethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methylthiophene-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity.
5-(Trifluoromethyl)thiophene-2-carbaldehyde: Lacks the methyl group, resulting in different steric and electronic effects.
Uniqueness
4-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H5F3OS |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H5F3OS/c1-4-2-5(3-11)12-6(4)7(8,9)10/h2-3H,1H3 |
InChI Key |
ZABBOPWXXMFYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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